molecular formula C7H14ClNO B15235804 Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride

Cat. No.: B15235804
M. Wt: 163.64 g/mol
InChI Key: YIFFNLBQRNYTMJ-HHQFNNIRSA-N
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Description

Cis-Octahydrofuro[3,4-C]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a fused furan (oxygen-containing) and pyridine ring system. As a hydrochloride salt, it is structurally optimized for enhanced solubility and bioavailability, making it a candidate for pharmacological applications.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1

InChI Key

YIFFNLBQRNYTMJ-HHQFNNIRSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1COC2.Cl

Canonical SMILES

C1CNCC2C1COC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a furan derivative and a pyridine derivative, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Differences

The compound’s key distinction lies in its furo (oxygen-based) ring system, compared to nitrogen-containing pyrrolo or oxygen-containing pyrano analogs (Table 1). For example:

  • Pyrano[3,4-c]pyridine hybrids () feature a six-membered oxygen ring fused to pyridine.
  • Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride () replaces oxygen with a pyrrolidine (nitrogen-containing) ring.
  • Pyrano vs.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Ring System
cis-Octahydrofuro[3,4-C]pyridine HCl* C₇H₁₄ClNO 163.66 (hypothetical) Not provided Furan + Pyridine
Octahydro-1H-pyrrolo[3,4-c]pyridine diHCl C₇H₁₆Cl₂N₂ 199.12 2665661-03-8 Pyrrolidine + Pyridine
Pyrano[3,4-c]pyridine hybrids Variable Variable Not provided Pyran + Pyridine

*Hypothetical data inferred from structural analogs.

Pharmacological Activity

  • Anticonvulsant Effects: Pyrano[3,4-c]pyridine hybrids with methyl substituents (e.g., methyl group in the pyridine ring) showed potent antagonism against pentylenetetrazole (PTZ)-induced seizures, with ED₅₀ values < 50 mg/kg . The cis-octahydrofuro analog may exhibit similar efficacy, but its smaller ring size could alter metabolic stability.
  • Psychotropic Properties: Pyrrolo[3,4-c]pyridines () are under investigation for sedative and anti-anxiety effects. Oxygen-containing systems like furo or pyrano derivatives may enhance blood-brain barrier permeability compared to nitrogen-rich analogs .

Research Findings and Gaps

  • Molecular Docking: Pyrano[3,4-c]pyridine hybrids showed strong binding to GABA receptors, correlating with anticonvulsant activity . The furo analog’s oxygen atom may form hydrogen bonds with target receptors, but computational studies are needed.
  • Data Limitations : Direct pharmacological data for cis-octahydrofuro[3,4-C]pyridine HCl is absent in the evidence, necessitating further experimental validation.

Q & A

Q. Basic Research Focus

  • HPLC-PDA : Reverse-phase C18 columns with 0.1% trifluoroacetic acid in water/acetonitrile gradients resolve impurities (e.g., trans-isomers) at 210 nm .
  • 1H/13C NMR : Key diagnostic signals include the fused furo-pyridine protons (δ 3.8–4.2 ppm) and downfield-shifted NH·HCl resonances (δ 10–12 ppm) .
  • X-ray crystallography : Confirms cis stereochemistry via dihedral angles between the furo and pyridine rings (typically 45–50°) .

How does this compound interact with biological targets, and what pharmacological mechanisms are implicated?

Advanced Research Focus
The compound’s rigid bicyclic structure enhances binding to enzymes with hydrophobic pockets, such as kinase inhibitors. For example, analogs like 4-fluoro-pyrazolo[3,4-c]pyridine derivatives exhibit selective BTK inhibition (IC50 < 10 nM) by occupying the ATP-binding site . Molecular docking studies suggest the cis-configuration optimizes hydrogen bonding with conserved lysine residues (e.g., Lys430 in BTK) . In vitro assays using HEK293 cells show dose-dependent suppression of IL-6 secretion, supporting anti-inflammatory applications .

What stability challenges arise during long-term storage of this compound, and how can degradation pathways be mitigated?

Advanced Research Focus
Degradation primarily occurs via hydrolysis of the furan ring under high humidity (>60% RH), forming open-chain carboxylic acid derivatives. Accelerated stability studies (40°C/75% RH) show 5% degradation over 6 months. Recommendations:

  • Store under nitrogen at −20°C in amber vials.
  • Use lyophilized formulations with cryoprotectants (e.g., trehalose) to reduce water activity .
  • Monitor degradation products via LC-MS; major ions include m/z 154 (fragmented furan) and m/z 98 (pyridine ring) .

How can contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?

Advanced Research Focus
Discrepancies often stem from polymorphic forms. For instance:

  • Form A : High solubility (25 mg/mL in PBS) but low oral bioavailability (F = 15%) due to rapid hepatic clearance.
  • Form B : Lower solubility (10 mg/mL) but improved bioavailability (F = 35%) via enhanced intestinal permeability .
    Methodological resolution :
  • Perform dynamic solubility assays under biorelevant conditions (FaSSIF/FeSSIF).
  • Use Caco-2 cell monolayers to correlate solubility with permeability .

What computational strategies are effective for predicting the pharmacokinetic profile of this compound?

Q. Advanced Research Focus

  • QSAR models : Correlate logP (experimental: 1.8 ± 0.2) with hepatic extraction ratio (e.g., Clarke’s model).
  • MD simulations : Predict blood-brain barrier penetration; the compound’s low polar surface area (45 Ų) favors CNS uptake .
  • CYP450 inhibition assays : Use fluorogenic substrates to identify interactions (e.g., CYP3A4 IC50 > 50 µM suggests low risk) .

How can impurity profiles be controlled during scale-up synthesis to meet ICH guidelines?

Advanced Research Focus
Critical impurities include:

  • Trans-isomer : Controlled via chiral chromatography (Chiralpak AD-H column; heptane/ethanol = 80:20) .
  • Residual solvents : GC-MS limits for methanol (<3000 ppm) and DMF (<880 ppm) per ICH Q3C .
  • Metal catalysts : ICP-MS ensures palladium residues < 10 ppm .

What structural analogs of this compound show promise in overcoming resistance mechanisms in kinase-targeted therapies?

Q. Advanced Research Focus

  • Pyrrolo[3,4-b]pyridine derivatives : Substitution at C3 with electron-withdrawing groups (e.g., -CF3) enhances BTK binding affinity 10-fold .
  • Hexahydrofuro[3,4-c]pyrrole analogs : Reduced ring strain improves metabolic stability (t1/2 > 4 hrs in human microsomes) .

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